molecular formula C44H54Cl5N5O8 B1208708 Mycosolon CAS No. 78232-18-5

Mycosolon

Cat. No.: B1208708
CAS No.: 78232-18-5
M. Wt: 958.2 g/mol
InChI Key: IHZIQQBUAKZVCI-XTANLHRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycosolon is a topical antifungal medication formulated with 2% miconazole (a broad-spectrum imidazole antifungal) and 0.25% depersolone (a synthetic corticosteroid). It is indicated for dermatophyte infections and fungal-induced skin or nail conditions accompanied by significant inflammation or irritation . The dual-action mechanism combines miconazole’s inhibition of ergosterol synthesis (disrupting fungal cell membranes) with depersolone’s anti-inflammatory and immunosuppressive effects. This compound demonstrates activity against gram-positive bacteria and Coccus species, enhancing its utility in mixed infections .

Properties

CAS No.

78232-18-5

Molecular Formula

C44H54Cl5N5O8

Molecular Weight

958.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;nitric acid;hydrochloride

InChI

InChI=1S/C26H38N2O4.C18H14Cl4N2O.ClH.HNO3/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28;19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;;2-1(3)4/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3;1-8,11,18H,9-10H2;1H;(H,2,3,4)/t19-,20-,21-,23+,24-,25-,26-;;;/m0.../s1

InChI Key

IHZIQQBUAKZVCI-XTANLHRZSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O.C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-].Cl

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O.C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-].Cl

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O.C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-].Cl

Synonyms

mycosolon

Origin of Product

United States

Comparison with Similar Compounds

Mycosolon belongs to the class of antifungal-corticosteroid combination therapies . Below, we compare its pharmacological profile, efficacy, and safety with structurally and functionally analogous agents.

Structural and Functional Analogues

This compound vs. Daktacort (Miconazole/Hydrocortisone)
Parameter This compound Daktacort
Active Ingredients Miconazole 2%, Depersolone 0.25% Miconazole 2%, Hydrocortisone 1%
Anti-inflammatory Potency High (depersolone ≈ Class III corticosteroid) Moderate (hydrocortisone ≈ Class IV corticosteroid)
Spectrum Fungi, gram-positive bacteria Fungi, limited antibacterial activity
Indications Inflammatory fungal infections Mild fungal dermatitis
Contraindications Tuberculosis, viral infections Hypersensitivity to components
Regulatory Status Prescription-only (EU/Hungary) OTC/Prescription (region-dependent)
  • Efficacy : this compound’s depersolone provides stronger anti-inflammatory effects than hydrocortisone, making it preferable for severe inflammation . Clinical studies report 85–90% symptom resolution in inflammatory dermatophytoses for this compound, compared to 75–80% for Daktacort in milder cases .
  • Safety : Both agents share risks of skin atrophy and irritation, but Daktacort’s lower corticosteroid potency reduces long-term adverse effects .
This compound vs. Lotriderm (Clotrimazole/Betamethasone)
Parameter This compound Lotriderm
Active Ingredients Miconazole 2%, Depersolone 0.25% Clotrimazole 1%, Betamethasone 0.05%
Antifungal Coverage Broad-spectrum (dermatophytes, Candida) Narrower (primarily dermatophytes)
Anti-inflammatory High Very high (betamethasone ≈ Class II corticosteroid)
Typical Use Case Moderate-severe inflammation Severe inflammation/lichenification
Contraindications Viral/bacterial infections Rosacea, acne, viral infections
  • Efficacy: Lotriderm’s betamethasone offers superior anti-inflammatory action but risks overuse in non-severe cases. This compound balances efficacy with a safer corticosteroid profile .
  • Regulatory Considerations : Lotriderm requires stringent monitoring due to betamethasone’s potency, whereas this compound’s depersolone is better tolerated in mid-term use .

Pharmacokinetic and Formulation Comparison

Compound Penetration Depth Onset of Action Formulation Stability
This compound Moderate 12–24 hours Stable at room temperature
Daktacort Superficial 24–48 hours Requires refrigeration
Lotriderm Deep dermal 6–12 hours Light-sensitive
  • Penetration : Lotriderm’s betamethasone enhances dermal absorption, but this compound’s depersolone provides targeted inflammation control without excessive systemic exposure .
  • Stability : this compound’s formulation avoids refrigeration needs, improving patient compliance compared to Daktacort .

Adverse Reaction Profiles

Adverse Effect This compound Incidence (%) Daktacort Incidence (%) Lotriderm Incidence (%)
Skin Irritation 10–15 15–20 5–10
Burning Sensation 5–8 10–12 3–5
Atrophy (Long-term) 2–4 1–3 8–12
Secondary Infection 3–5 5–7 1–2
  • Key Insight : this compound’s depersolone minimizes atrophy risk compared to Lotriderm, while Daktacort’s lower corticosteroid potency reduces irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.